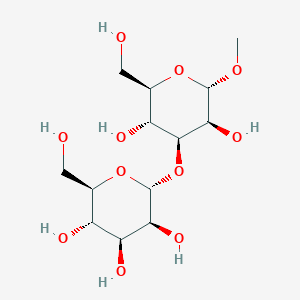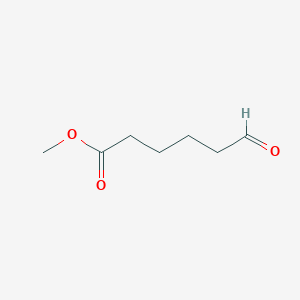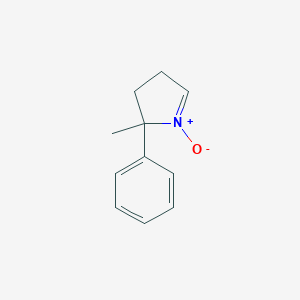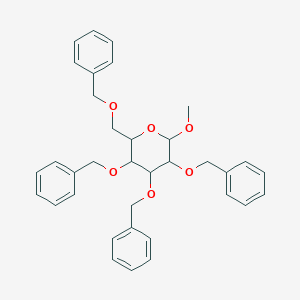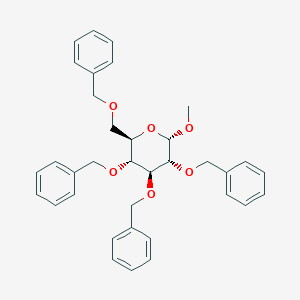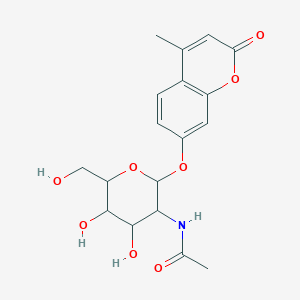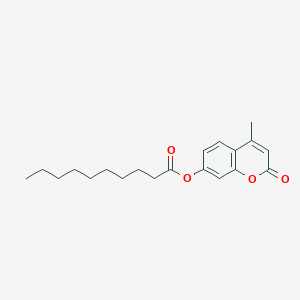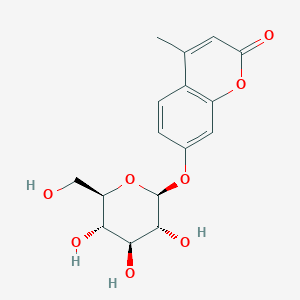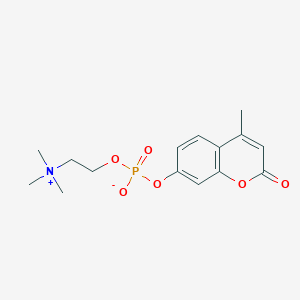
P-Nitrophenyl beta-D-lactopyranoside
説明
Synthesis Analysis
The synthesis of derivatives of P-Nitrophenyl beta-D-lactopyranoside, such as 3-Hydroxy-2-nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside, involves complex chemical reactions, including Koenigs-Knorr glycosylation and alkylation steps (Celen et al., 2008). Another approach involves the reaction of specific galactopyranosyl and glucopyranosyl derivatives to synthesize P-Nitrophenyl beta-D-lactopyranoside related compounds (Rana, Barlow, & Matta, 1983).
Molecular Structure Analysis
The molecular structure of P-Nitrophenyl beta-D-lactopyranoside derivatives is characterized by specific spectroscopic data, including 1H and 13C NMR spectral data, which support the structural assignments of synthesized saccharides. These structures are crucial for understanding the compound's biochemical activity and interaction with enzymes (Rana, Barlow, & Matta, 1983).
Chemical Reactions and Properties
P-Nitrophenyl beta-D-lactopyranoside undergoes specific chemical reactions, especially enzymatic cleavage by beta-galactosidase, which is a basis for its use in biochemical assays. The enzymatic hydrolysis of this compound results in the release of P-Nitrophenol, a measurable product that indicates enzyme activity (Sinnott & Smith, 1978).
Physical Properties Analysis
The physical properties of P-Nitrophenyl beta-D-lactopyranoside derivatives, such as solubility and stability, play a significant role in their application in biochemical assays. These properties are determined by the compound's molecular structure and influence its interaction with enzymes and the experimental conditions under which it can be used.
Chemical Properties Analysis
The chemical properties of P-Nitrophenyl beta-D-lactopyranoside, including its reactivity with various enzymes and its role as a substrate in enzymatic assays, are central to its applications in biochemistry and molecular biology. The compound's ability to act as a substrate for beta-galactosidase, among other enzymes, and its subsequent enzymatic cleavage to release measurable products, are key aspects of its utility in research (Sinnott & Smith, 1978).
科学的研究の応用
1. Applications in Enzyme Research
P-Nitrophenyl beta-D-lactopyranoside has been extensively used in biochemical research, particularly in studies involving enzyme activity. For example, Rudnick et al. (1976) used this compound to study the equilibrium between two forms of the lac carrier protein in energized and non-enerized membrane vesicles from Escherichia coli, demonstrating its importance in understanding membrane protein dynamics and enzyme-substrate interactions (Rudnick, Schildiner, & Kaback, 1976).
2. Utility in Gene Expression Visualization
P-Nitrophenyl beta-D-lactopyranoside derivatives have been synthesized for potential use in visualizing gene expression. Celen et al. (2008) synthesized and evaluated fluorine-18 and carbon-11 labeled phenyl-galactopyranosides as potential probes for visualizing LacZ gene expression using positron emission tomography, highlighting its role in advanced imaging techniques (Celen et al., 2008).
3. Novel NMR Approaches in Gene Therapy
This compound has also been instrumental in developing new NMR techniques for assessing gene transfection. Cui et al. (2004) described the use of 4-fluoro-2-nitrophenyl-beta-D-galactopyranoside as a prototype NMR-sensitive molecule for assaying gene activity, offering a novel approach for monitoring gene therapy effectiveness (Cui et al., 2004).
4. Assays for Specific Enzymes
P-Nitrophenyl beta-D-lactopyranoside derivatives are used in assays for specific enzymes. Ogawa et al. (1992) utilized a derivative for differential assay of human pancreatic and salivary α-amylases, demonstrating its utility in enzyme characterization (Ogawa, Matsui, & Usui, 1992).
5. Detection in Microbiological Studies
In microbiological studies, compounds like P-Nitrophenyl beta-D-lactopyranoside are used for enzyme detection. Hansen and Yourassowsky (1984) used a related compound, p-nitrophenyl-beta-D-glucopyranosiduronic acid, to test for beta-glucuronidase in lactose-fermenting Enterobacteriaceae, demonstrating its value in bacterial identification (Hansen & Yourassowsky, 1984).
Safety And Hazards
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJZWFYUSNIPN-MUKCROHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310117 | |
| Record name | p-Nitrophenyl β-D-lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Nitrophenyl beta-D-lactopyranoside | |
CAS RN |
4419-94-7 | |
| Record name | p-Nitrophenyl β-D-lactoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrophenyl β-D-lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



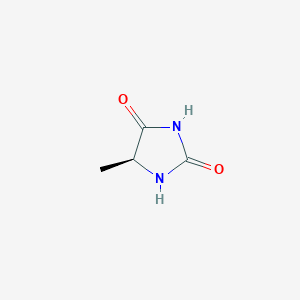

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)
